![molecular formula C16H17FN6O3S B2701722 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309598-45-4](/img/structure/B2701722.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . This process is used to create a variety of derivatives with potential antiviral and antimicrobial properties .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline nucleus . This nucleus is a hybrid made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .Scientific Research Applications
Anti-Asthmatic and Respiratory Disease Treatment
The synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for anti-asthmatic activities highlighted significant findings. These compounds were assessed for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. A specific compound, identified as 2,2-diethyl-3-(7-methyl[1,2,4]-triazolo[1,5-b]pyridazin-6-yl)oxypropanesulfonamide, demonstrated excellent anti-asthmatic activity, suggesting potential for treating asthma and other respiratory diseases (Kuwahara, M., Kawano, Y., Kajino, M., Ashida, Y., & Miyake, A., 1997).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This discovery indicates the potential of such compounds in agricultural applications to control unwanted plant growth, offering an efficient solution for weed management (Moran, M., 2003).
Antibacterial Agents
The synthesis and evaluation of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids were conducted to assess the effects of chirality on potency and in vivo efficacy against bacterial infections. The research into these chiral azetidinylquinolones provided valuable insights into their structure-activity relationships, underscoring the importance of stereochemistry in developing effective antibacterial agents (Frigola, J., Vañó, D., Torrens, A., Gómez-Gomar, A., Ortega, E., & García‐Granda, S., 1995).
Antitumor and Antimicrobial Activities
A variety of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their antimicrobial and antitumor activities. These studies contribute to the understanding of the potential therapeutic applications of such compounds in treating infections and cancer, highlighting the versatility of the [1,2,4]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry (Hassan, S. Y., 2013).
Future Directions
The future directions in this field could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their potential antiviral and antimicrobial properties . Additionally, the structure–activity relationship of these compounds could be investigated further for drug design, discovery, and development .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZVLBBIAKTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide |
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